molecular formula C12H17NO B1670543 Diethyltoluamide CAS No. 134-62-3

Diethyltoluamide

Cat. No. B1670543
M. Wt: 191.27 g/mol
InChI Key: MMOXZBCLCQITDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04427700

Procedure details

Forestry workers from the Canadian Forestry Service have tested the effects of vanillin-DEET mixtures under field conditions in Northern Ontario. Vanillin was dissolved in ethanol at a concentration of 5 g. vanillin per ml. and this concentrate then added to a commercial repellent containing 47.5% DEET to give a final solution concentration of about 10% vanillin and about 50% DEET. This combined formulation was tested by 25 subjects over extended periods under various conditions (in comparison with the commercial 48% DEET repellent). The comparison was based on both landings and bites. Twenty three out of the 25 subjects reported that the test mixture was a more effective repellent.
Name
vanillin DEET
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][CH2:13][N:14]([C:17]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][CH:20]=1)=[O:18])[CH2:15][CH3:16].O=CC1C=CC(O)=C(OC)C=1>C(O)C>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][CH2:13][N:14]([C:17]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][CH:20]=1)=[O:18])[CH2:15][CH3:16] |f:0.1|

Inputs

Step One
Name
vanillin DEET
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1.CCN(CC)C(=O)C1=CC=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
and this concentrate
ADDITION
Type
ADDITION
Details
then added to a commercial repellent
ADDITION
Type
ADDITION
Details
containing 47.5% DEET

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Type
product
Smiles
CCN(CC)C(=O)C1=CC=CC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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